8-Methoxyphenanthro[3,4-d][1,3]dioxole
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Overview
Description
8-Methoxyphenanthro[3,4-d][1,3]dioxole is a chemical compound with the molecular formula C₁₆H₁₂O₃. It belongs to the class of phenanthrenes and derivatives, characterized by a phenanthrene core structure with a methoxy group and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and dioxole ring formation .
Industrial Production Methods
Industrial production methods for 8-Methoxyphenanthro[3,4-d][1,3]dioxole are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyphenanthro[3,4-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-Methoxyphenanthro[3,4-d][1,3]dioxole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 8-Methoxyphenanthro[3,4-d][1,3]dioxole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aristolochic Acid: A natural mixture of 8-methoxy-6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid and 6-nitrophenanthro[3,4-d][1,3]dioxole-5-carboxylic acid.
Benzo[d][1,3]dioxole Derivatives: Compounds with similar dioxole ring structures but different substituents on the phenanthrene core.
Uniqueness
8-Methoxyphenanthro[3,4-d][1,3]dioxole is unique due to its specific methoxy and dioxole substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
35142-04-2 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
8-methoxynaphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C16H12O3/c1-17-13-4-2-3-12-11(13)7-5-10-6-8-14-16(15(10)12)19-9-18-14/h2-8H,9H2,1H3 |
InChI Key |
WYZHCCJSWRPBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3)OCO4 |
Origin of Product |
United States |
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